molecular formula C23H26F5N5O3 B12410923 Mrgx2 antagonist-1

Mrgx2 antagonist-1

Cat. No.: B12410923
M. Wt: 515.5 g/mol
InChI Key: RTTYAJBSPBWREL-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mrgx2 antagonist-1 is a compound that acts as an antagonist to the Mas-related Gene X2 (MRGX2) receptor. This receptor is a G protein-coupled receptor expressed in mast cells and is involved in various inflammatory and allergic responses. This compound has shown potential in treating conditions such as chronic urticaria, mastocytosis, atopic dermatitis, and other inflammatory diseases .

Preparation Methods

The synthesis of Mrgx2 antagonist-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of halogenated alkyl groups, alkyl-NH2, and cycloalkyl groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Mrgx2 antagonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mrgx2 antagonist-1 has several scientific research applications, including:

Mechanism of Action

Mrgx2 antagonist-1 exerts its effects by binding to the MRGX2 receptor and inhibiting its activation. This prevents the downstream signaling pathways, including the phospholipase C pathway (PLC-PKC-IP3R), which leads to intracellular calcium influx and mast cell degranulation. By blocking these pathways, this compound reduces the release of inflammatory mediators and alleviates symptoms of allergic and inflammatory diseases .

Comparison with Similar Compounds

Mrgx2 antagonist-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the MRGX2 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C23H26F5N5O3

Molecular Weight

515.5 g/mol

IUPAC Name

(2S)-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]-2-[(3S)-4,4-difluoro-3-[6-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]piperidin-1-yl]propanamide

InChI

InChI=1S/C23H26F5N5O3/c1-14(21(35)29-18-5-6-19(31-30-18)36-12-15-2-3-15)32-9-8-22(24,25)17(11-32)16-4-7-20(34)33(10-16)13-23(26,27)28/h4-7,10,14-15,17H,2-3,8-9,11-13H2,1H3,(H,29,30,35)/t14-,17+/m0/s1

InChI Key

RTTYAJBSPBWREL-WMLDXEAASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC([C@H](C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F

Canonical SMILES

CC(C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC(C(C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F

Origin of Product

United States

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